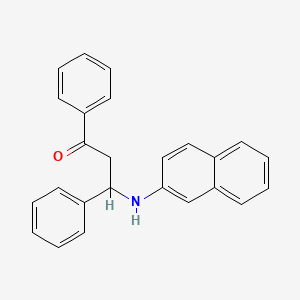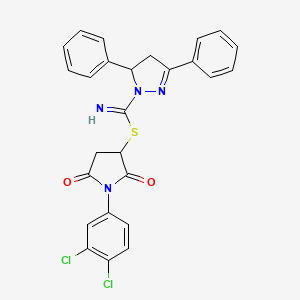
N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methylphenyl)-1-adamantanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methylphenyl)-1-adamantanecarboxamide, also known as DT-010, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of adamantane carboxamides and has shown promising results in various scientific research studies.
Mechanism of Action
The mechanism of action of N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methylphenyl)-1-adamantanecarboxamide is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of inflammatory prostaglandins. It also inhibits the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methylphenyl)-1-adamantanecarboxamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and chemokines. It also inhibits the activity of matrix metalloproteinases (MMPs), which are enzymes that degrade extracellular matrix proteins. N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methylphenyl)-1-adamantanecarboxamide has also been shown to reduce oxidative stress and protect against neuronal damage.
Advantages and Limitations for Lab Experiments
N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methylphenyl)-1-adamantanecarboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been extensively studied for its potential therapeutic applications, which makes it an attractive candidate for further research. However, N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methylphenyl)-1-adamantanecarboxamide also has some limitations. Its mechanism of action is not fully understood, and its potential side effects have not been fully evaluated.
Future Directions
There are several future directions for research on N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methylphenyl)-1-adamantanecarboxamide. One potential direction is to study its potential use in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another potential direction is to study its potential use in treating inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease. Further research is also needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
The synthesis of N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methylphenyl)-1-adamantanecarboxamide involves the reaction of 1-adamantanecarboxylic acid with thionyl chloride to form 1-adamantanecarbonyl chloride. This is then reacted with 2-amino-4-methylphenol to form N-(4-methylphenyl)-1-adamantanecarboxamide. The final step involves the reaction of this compound with m-chloroperbenzoic acid to form N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methylphenyl)-1-adamantanecarboxamide.
Scientific Research Applications
N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methylphenyl)-1-adamantanecarboxamide has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. It has also been studied for its potential use in treating Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-methylphenyl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO3S/c1-15-2-4-19(5-3-15)23(20-6-7-27(25,26)14-20)21(24)22-11-16-8-17(12-22)10-18(9-16)13-22/h2-7,16-18,20H,8-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXCUQFJDBJHMHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methylphenyl)-1-adamantanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}propanamide](/img/structure/B5155363.png)
![methyl 3-({[(3-chlorophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B5155371.png)
![5-{4-[(3,4-dichlorobenzyl)oxy]benzylidene}-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5155378.png)
![N,3,5-trimethyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5155385.png)
![1-(2,6-dimethylphenoxy)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5155394.png)


![N-{4-[6-(1-naphthoylamino)-1H,3'H-2,5'-bibenzimidazol-2'-yl]phenyl}-1-naphthamide](/img/structure/B5155434.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-methoxybenzamide](/img/structure/B5155437.png)
![N,3-dimethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-5-propyl-1-benzofuran-2-carboxamide](/img/structure/B5155456.png)

![1-[4-(2,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone](/img/structure/B5155460.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-isopropylethanediamide](/img/structure/B5155470.png)
